3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}aniline
Overview
Description
3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}aniline is a heterocyclic compound that features both an imidazole and a thiazole ring fused together. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}aniline typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild heating conditions in benzene for 2-4 hours . The product formation depends on the structure of the starting bromo ketone, with electron-withdrawing substituents leading to competing reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism by which 3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}aniline exerts its effects involves interaction with specific molecular targets and pathways. For instance, its anticancer activity may be due to the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells . The compound’s antimicrobial activity could result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Levamisole: An anthelmintic drug with a similar imidazo[2,1-b]thiazole structure.
Imidazo[2,1-b][1,3]thiazoles: A class of compounds with diverse biological activities, including anticancer and antiviral properties.
Uniqueness
3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}aniline is unique due to its specific substitution pattern and the presence of both aniline and imidazo[2,1-b]thiazole moieties
Properties
IUPAC Name |
3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c12-9-3-1-2-8(6-9)10-7-14-4-5-15-11(14)13-10/h1-3,6-7H,4-5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQNFBGFDOIMFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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